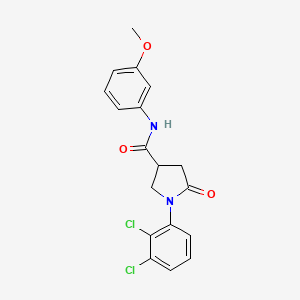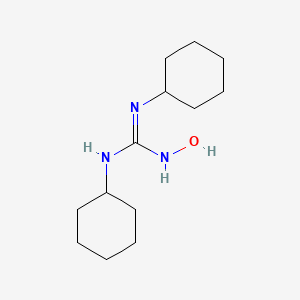
1,3-Dicyclohexyl-2-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexyl-2-hydroxyguanidine is an organic compound that belongs to the class of hydroxyguanidines This compound is characterized by the presence of two cyclohexyl groups attached to a guanidine moiety, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.
Hydrolysis: The intermediate product is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine compounds.
Scientific Research Applications
1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylurea: A potent inhibitor of soluble epoxide hydrolase.
N-Hydroxyguanidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1,3-Dicyclohexyl-2-hydroxyguanidine is unique due to its specific substitution pattern and the presence of both cyclohexyl groups and a hydroxyl group
Properties
CAS No. |
34147-57-4 |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1,2-dicyclohexyl-3-hydroxyguanidine |
InChI |
InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16) |
InChI Key |
JVYVFTIZPYYVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


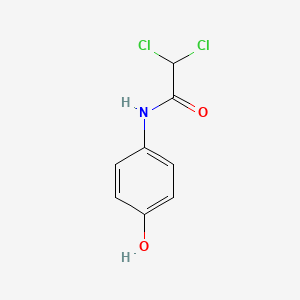
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
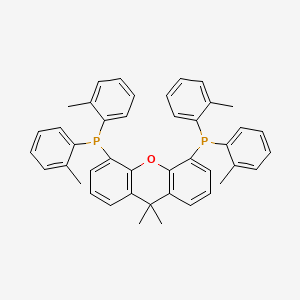

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
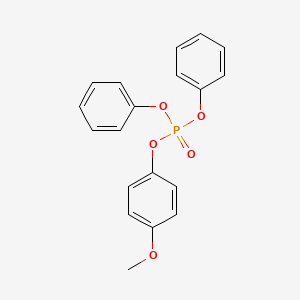
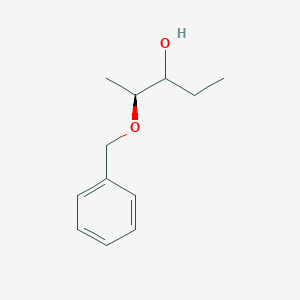
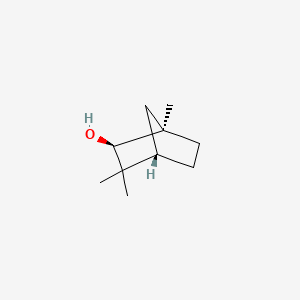
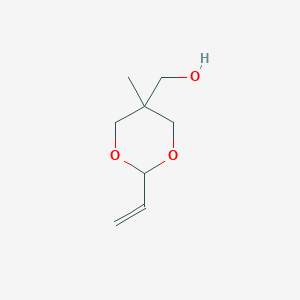
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)
